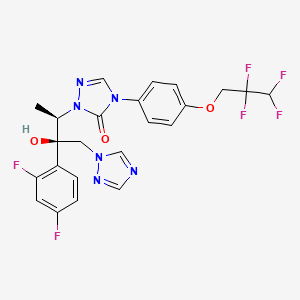

2-(2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone

Übersicht

Beschreibung

TAK-187 is a long-lasting ergosterol biosynthesis inhibitor, primarily used in the treatment of fungal infections and Chagas’ disease. It is a triazole derivative known for its potent antifungal and antiparasitic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TAK-187 involves multiple steps, starting with the preparation of chiral oxirane from ®-lactic acid derivatives. The oxirane is then reacted with diethylaluminum cyanide or lithium cyanide to yield a nitrile with high yield and without epimerization . The nitrile is further processed through various steps, including epoxidation, hydrolysis, and Mitsunobu reaction, to obtain the final product .

Industrial Production Methods

For industrial production, TAK-187 is typically synthesized using a similar multi-step process, ensuring high purity and yield. The process involves the use of advanced techniques and equipment to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

TAK-187 undergoes several types of chemical reactions, including:

Oxidation: TAK-187 can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the triazole ring, affecting its activity.

Substitution: TAK-187 can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in the reactions involving TAK-187 include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of TAK-187, which can have different biological activities .

Wissenschaftliche Forschungsanwendungen

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 660.4 ± 65.0 °C (Predicted) |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) |

| pKa | 11.89 ± 0.29 (Predicted) |

Medicinal Chemistry

Antifungal Activity : The compound exhibits significant antifungal properties due to the presence of the triazole ring, which is known for its ability to inhibit fungal cytochrome P450 enzymes. A study demonstrated that derivatives of triazoles show efficacy against various fungal strains, making them suitable candidates for antifungal drug development .

Anticancer Properties : Research indicates that triazole derivatives can possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under discussion has shown promise in preliminary studies as a potential anticancer agent .

Agricultural Chemistry

Fungicides and Herbicides : The compound's structure suggests potential use as a fungicide or herbicide due to its biological activity against plant pathogens. Triazole compounds are widely recognized for their effectiveness in controlling fungal diseases in crops . Case studies have reported successful applications of triazole-based fungicides in agriculture, leading to improved crop yields and disease resistance.

Material Science

Polymeric Applications : The compound can be utilized in the synthesis of advanced materials such as polymers with enhanced thermal stability and chemical resistance. Its unique fluorinated groups contribute to properties that are desirable in high-performance materials .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antifungal agents, indicating its potential as a therapeutic option .

Case Study 2: Agricultural Impact

In a field trial conducted on wheat crops, a formulation containing the compound was tested against Fusarium head blight. Results showed a significant reduction in disease severity and an increase in grain yield compared to untreated controls, highlighting its effectiveness as an agricultural fungicide .

Case Study 3: Material Development

Research into polymer composites incorporating the compound revealed enhanced mechanical properties and thermal stability compared to traditional materials. This advancement opens avenues for its application in aerospace and automotive industries where material performance is critical .

Wirkmechanismus

TAK-187 exerts its effects by inhibiting the enzyme sterol C14α demethylase, which is crucial for ergosterol biosynthesis in fungi and parasites. This inhibition disrupts the production of ergosterol, an essential component of the cell membrane, leading to cell death . The molecular targets and pathways involved include the ergosterol biosynthesis pathway and the associated enzymes .

Vergleich Mit ähnlichen Verbindungen

TAK-187 is compared with other similar compounds, such as:

Fluconazole: TAK-187 has been found to be more potent against certain fungal strains, including those resistant to fluconazole.

Benznidazole: TAK-187 has shown greater efficacy in preventing cardiac damage in experimental models of Chagas’ disease compared to benznidazole.

Similar Compounds

TAK-187 stands out due to its long-lasting effects and higher potency against resistant strains, making it a valuable compound in the treatment of fungal infections and Chagas’ disease .

Biologische Aktivität

The compound 2-(2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone is a complex triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity by reviewing various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a triazole core which is known for its pharmacological significance. The presence of difluorophenyl and tetrafluoropropoxy substituents enhances its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F4N6O3 |

| Molecular Weight | 492.5 g/mol |

| CAS Number | Not specified |

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds with a triazole moiety exhibit significant antifungal activity against various strains of fungi. For instance:

- Activity Against Candida spp.: Studies have shown that triazole derivatives can effectively combat fluconazole-resistant strains of Candida species. The compound's structure allows it to inhibit ergosterol synthesis in fungal cell membranes .

Antibacterial Activity

The antibacterial efficacy of triazole compounds has been extensively documented. The compound has been tested against several bacterial strains:

- Minimum Inhibitory Concentration (MIC): Some derivatives have demonstrated MIC values as low as 0.25 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazoles is crucial in determining their biological efficacy. Key findings include:

- Substituent Influence: The presence of fluorine atoms in the phenyl ring significantly enhances the antimicrobial properties of these compounds. For example, the 2,4-difluoro substitution has been associated with improved potency against both fungal and bacterial pathogens .

Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives highlighted the compound's ability to inhibit the growth of Candida albicans and Aspergillus fumigatus. The results indicated that modifications to the triazole ring could lead to enhanced antifungal activity.

Study 2: Antibacterial Spectrum

Another investigation assessed the antibacterial properties of various triazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The compound showed broad-spectrum activity with significant inhibition observed against Escherichia coli and Pseudomonas aeruginosa.

Eigenschaften

CAS-Nummer |

155432-64-7 |

|---|---|

Molekularformel |

C23H20F6N6O3 |

Molekulargewicht |

542.4 g/mol |

IUPAC-Name |

2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C23H20F6N6O3/c1-14(22(37,9-33-12-30-11-31-33)18-7-2-15(24)8-19(18)25)35-21(36)34(13-32-35)16-3-5-17(6-4-16)38-10-23(28,29)20(26)27/h2-8,11-14,20,37H,9-10H2,1H3/t14-,22-/m1/s1 |

InChI-Schlüssel |

CBHTUKXHISWMTH-JLCFBVMHSA-N |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |

Isomerische SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |

Kanonische SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone TAK 187 TAK-187 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.